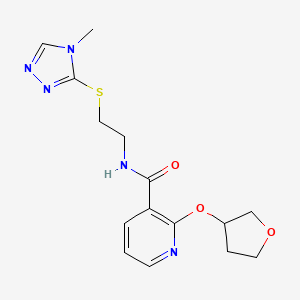
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C15H19N5O3S and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a novel compound that incorporates a 1,2,4-triazole moiety, which is known for its diverse biological activities. This compound's structure suggests potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
-
Anticancer Activity :
- Compounds with triazole rings have shown significant anticancer properties. Studies indicate that derivatives of 1,2,4-triazoles exhibit cytotoxic effects against various cancer cell lines including melanoma and breast cancer cells . For instance, compounds similar to this compound have been reported to inhibit cancer cell migration and proliferation.
-
Antimicrobial Properties :
- The incorporation of sulfur in triazole derivatives has been linked to enhanced antimicrobial activity. Research has demonstrated that mercapto-substituted 1,2,4-triazoles possess significant antibacterial and antifungal properties . The specific compound under review is expected to exhibit similar activities due to its structural characteristics.
- Mechanism of Action :
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity Assays :
- Antimicrobial Testing :
Propiedades
IUPAC Name |
N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-20-10-18-19-15(20)24-8-6-16-13(21)12-3-2-5-17-14(12)23-11-4-7-22-9-11/h2-3,5,10-11H,4,6-9H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGXFQUJVYLUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2=C(N=CC=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














